molecular formula C17H14BrFN4O3S3 B2831690 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1223818-26-5

2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2831690
CAS No.: 1223818-26-5
M. Wt: 517.41
InChI Key: SBRBRBGNEJIJAJ-UHFFFAOYSA-N
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Description

The compound 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide features a pyrimidine core substituted with an amino group at position 4 and a sulfonyl-linked 5-bromothiophene moiety at position 3. A sulfanyl bridge connects the pyrimidine to an acetamide group, which is further substituted with a 3-fluoro-4-methylphenyl ring.

Pyrimidine derivatives are widely explored in drug discovery due to their ability to mimic nucleic acid bases, enabling interactions with enzymes or receptors involved in DNA/RNA synthesis or signal transduction . The bromothiophene sulfonyl group may contribute to π-stacking or hydrogen bonding, while the fluorophenyl acetamide moiety could improve bioavailability through enhanced lipophilicity .

Properties

IUPAC Name

2-[4-amino-5-(5-bromothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN4O3S3/c1-9-2-3-10(6-11(9)19)22-14(24)8-27-17-21-7-12(16(20)23-17)29(25,26)15-5-4-13(18)28-15/h2-7H,8H2,1H3,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRBRBGNEJIJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Below is a comparative analysis of the target compound and key analogs (Table 1):

Table 1: Structural and Functional Group Comparisons

Compound Name (Reference) Core Structure Key Substituents Notable Functional Groups
Target Compound Pyrimidine 5-Bromothiophene sulfonyl, 3-fluoro-4-methylphenyl Sulfonyl, sulfanyl, acetamide, bromine, fluorine
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Triazole 4-Bromophenyl, 4-pyridinyl, 3-(trifluoromethyl)phenyl Triazole, trifluoromethyl, bromine
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-Dimethylpyrimidine, 4-methylpyridinyl Methyl, pyridinyl
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole Ethyl, thiophen-2-yl, 4-fluorophenyl Thiophene, ethyl, fluorine
Key Observations:
  • Trifluoromethyl (in ) increases lipophilicity and metabolic stability but may reduce solubility. Methylpyridinyl (in ) improves water solubility compared to fluorophenyl groups. Ethyl-thiophene (in ) balances flexibility and π-π interactions.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Name (Reference) Molecular Weight (g/mol) LogP (Predicted) Polar Surface Area (Ų)
Target Compound ~539.4 ~3.8 ~140
~568.3 ~4.2 ~125
~331.4 ~2.1 ~95
~432.5 ~3.5 ~110
Key Observations:
  • The trifluoromethyl group in increases LogP (~4.2), indicating greater hydrophobicity.
  • The methylpyridinyl group in reduces LogP (~2.1), enhancing solubility, which aligns with its smaller polar surface area.

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